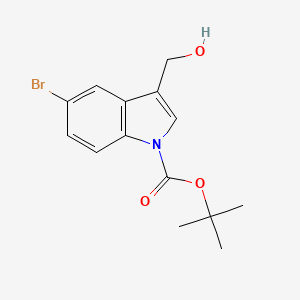

1-Boc-5-Bromo-3-hydroxymethylindole

Vue d'ensemble

Description

1-Boc-5-Bromo-3-hydroxymethylindole is a chemical compound with the molecular formula C14H16BrNO3 . It is an intermediate formed during the synthesis of 2-(5-substituted-1H-indol-3-yl)-N-hydroxyacetamide derivatives .

Molecular Structure Analysis

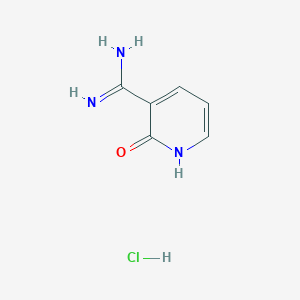

The molecule contains a total of 36 bonds. There are 20 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 (thio-) carbamate (aromatic), 1 hydroxyl group, and 1 primary alcohol .Applications De Recherche Scientifique

Biosynthetic Gene Analysis and Metabolite Production

Research has unveiled the biosynthetic genes responsible for the production of brominated bis-indole metabolites, demonstrating the potential of 1-Boc-5-Bromo-3-hydroxymethylindole derivatives in studying microbial biosynthesis and exploring novel antibacterial and anticancer compounds. For instance, the study on metabolites from a deep-sea sediment metagenomic clone showed the production of new brominated bis-indole metabolites with moderate cytotoxic activity against various tumor cell lines, revealing insights into microbial biosynthesis pathways (Yan et al., 2016).

Interaction with Proteins

Another aspect of research focuses on the interaction of indole derivatives with proteins, such as bovine serum albumin (BSA), to understand the binding mechanisms and the effects of substitution on indoles' biological activity. Studies demonstrate how differently substituted indoles, including bromo-indole derivatives, can serve as neutral and hydrophobic fluorescence probes for investigating protein microenvironments, highlighting their utility in biochemical research (Singh & Asefa, 2009).

Synthetic Methodologies

The advancement in synthetic methodologies for indole derivatives has been remarkable, offering pathways to a variety of structurally diverse compounds. For example, research on the synthesis of 1-amino-1H-indole-3-carboxylates via copper(I)-catalyzed intramolecular amination of aryl bromides provides a simplified route to N-substituted indole derivatives, underscoring the importance of indole scaffolds in medicinal chemistry (Melkonyan et al., 2008).

Antiviral and Antimicrobial Research

Indole derivatives have been investigated for their potential antiviral and antimicrobial properties. A study on the optimization of 3-hydroxy-indolin-2-one analogs as potential anti-HIV-1 agents showcases the relevance of bromo-indole derivatives in the development of new antiviral drugs, highlighting their efficacy against HIV-1 and RT enzyme inhibition (Chander et al., 2018).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 5-bromo-3-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16BrNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-6-10(15)4-5-12(11)16/h4-7,17H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXSZZFLLCBIJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90654319 | |

| Record name | tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Boc-5-Bromo-3-hydroxymethylindole | |

CAS RN |

905710-14-7 | |

| Record name | tert-Butyl 5-bromo-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90654319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,4-dichlorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1462375.png)

![8-[(3,5-Dimethylpiperidin-1-yl)sulfonyl][1]benzothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B1462376.png)

![2-(4-Methylphenyl)-2,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B1462378.png)

![1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[5-(trifluoromethyl)pyridin-2-yl]piperazine-2-carboxylic acid](/img/structure/B1462381.png)

![6-{[(4-Chlorophenyl)sulfanyl]methyl}-2-methyl-4-pyrimidinol](/img/structure/B1462383.png)

![4-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]-3-N-(propan-2-yl)-1H-pyrazole-3,5-diamine](/img/structure/B1462389.png)